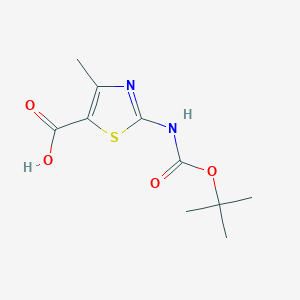![molecular formula C18H23NO B1270927 N-[(3-phenoxyphenyl)methyl]pentan-3-amine CAS No. 423734-02-5](/img/structure/B1270927.png)
N-[(3-phenoxyphenyl)methyl]pentan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-phenoxyphenyl)methyl]pentan-3-amine is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, including drug development, organic synthesis, and material science.
Méthodes De Préparation
The synthesis of N-[(3-phenoxyphenyl)methyl]pentan-3-amine typically involves the reaction of 3-phenoxybenzyl chloride with pentan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
N-[(3-phenoxyphenyl)methyl]pentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of secondary or tertiary amines.
Substitution: this compound can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Applications De Recherche Scientifique
N-[(3-phenoxyphenyl)methyl]pentan-3-amine is widely used in scientific research due to its diverse applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in biological studies to investigate its effects on various biological systems. It can serve as a model compound for studying the interactions between small molecules and biological targets.
Medicine: In drug development, this compound is used to design and synthesize new pharmaceutical compounds. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry: The compound is used in material science to develop new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(3-phenoxyphenyl)methyl]pentan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-[(3-phenoxyphenyl)methyl]pentan-3-amine can be compared with other similar compounds, such as:
N-[(3-phenoxyphenyl)methyl]butan-2-amine: This compound has a similar structure but with a different alkyl chain length. The difference in chain length can affect its chemical and biological properties.
N-[(3-phenoxyphenyl)methyl]hexan-4-amine: Another similar compound with a different alkyl chain length. The variation in chain length can influence its reactivity and interactions with biological targets.
N-[(3-phenoxyphenyl)methyl]propan-1-amine: This compound has a shorter alkyl chain, which can result in different chemical and biological behavior compared to this compound.
This compound is unique due to its specific structure, which allows for a wide range of applications and interactions. Its versatility makes it a valuable compound in various fields of scientific research.
Propriétés
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]pentan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-16(4-2)19-14-15-9-8-12-18(13-15)20-17-10-6-5-7-11-17/h5-13,16,19H,3-4,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUSTZJMYNQLQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364134 |
Source


|
| Record name | N-[(3-phenoxyphenyl)methyl]pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423734-02-5 |
Source


|
| Record name | N-[(3-phenoxyphenyl)methyl]pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
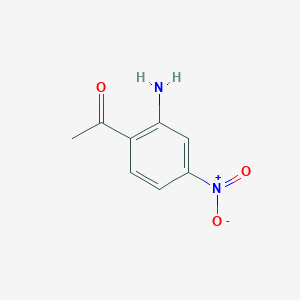
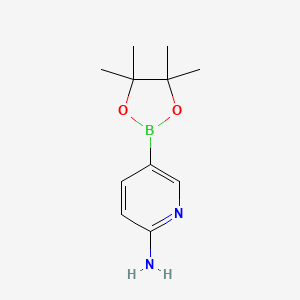

![Benzo[1,3]dioxol-5-yl-acetyl chloride](/img/structure/B1270855.png)

![Benzyl[(2-methylphenyl)methyl]amine](/img/structure/B1270857.png)
![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)
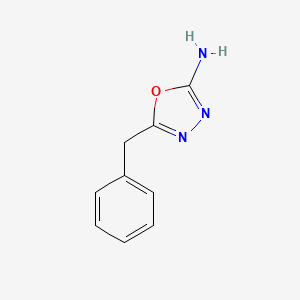

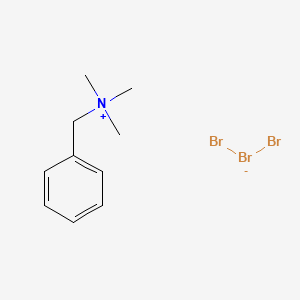
![4-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270868.png)


